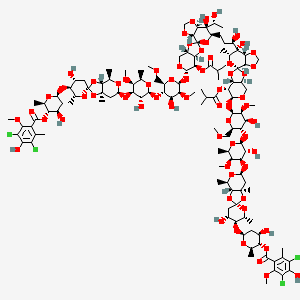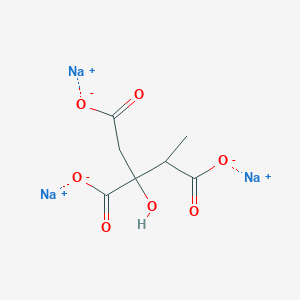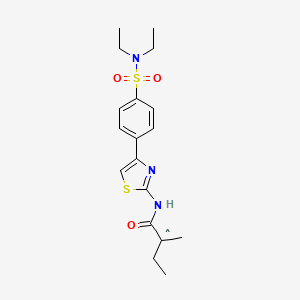
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- is an antibiotic compound found in the bacterium Streptomyces hygroscopicus DS 23230. It exhibits activity against both Gram-positive and Gram-negative cocci, as well as some Gram-positive rods . This compound is primarily used in antibiotic screening research due to its broad-spectrum antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- involves complex organic reactions. The compound is typically derived from microbial fermentation processes involving Streptomyces hygroscopicus . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production of Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- is achieved through large-scale fermentation of Streptomyces hygroscopicus . The fermentation process is optimized to maximize yield and purity of the compound. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
化学反応の分析
Types of Reactions
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Flambamycin can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学的研究の応用
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- has a wide range of scientific research applications:
Chemistry: Used in the study of antibiotic synthesis and modification.
Biology: Employed in research on microbial resistance and antibiotic mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
作用機序
The mechanism of action of Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the translation of essential proteins required for bacterial growth and survival. This leads to the eventual death of the bacterial cell .
類似化合物との比較
Similar Compounds
Similar compounds to Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- include:
Avilamycin: Another antibiotic produced by Streptomyces species with similar antimicrobial properties.
Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.
Vancomycin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Uniqueness
Flambamycin, 59-deoxo-23-deoxy-59-hydroxy-, (59S)- is unique due to its specific activity against both Gram-positive and Gram-negative bacteria, as well as its structural complexity. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C122H178Cl4O64 |
|---|---|
分子量 |
2810.5 g/mol |
IUPAC名 |
[(2R,3S,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-[(1R)-3-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-6-[(2S,3S,4S,5S,6R)-5-[(2S,3R,4R,5S,6R)-4-[(2R,3aR,4R,4'R,5'S,6S,6'R,7aR)-5'-[(2S,4R,5S,6R)-5-(3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4'-hydroxy-4,6',7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-6-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-3-methoxy-6-(methoxymethyl)oxan-2-yl]oxy-7'-hydroxy-7'-[(1R)-1-hydroxyethyl]-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]-1-hydroxypropyl]-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C122H178Cl4O64/c1-41(2)105(139)173-97-89-61(37-153-111(97)177-113-95(151-25)77(135)87(59(165-113)35-145-19)175-109-79(137)93(85(147-21)47(9)163-109)169-67-33-115(17)99(51(13)161-67)187-117(189-115)31-57(130)83(49(11)179-117)167-65-29-55(128)81(45(7)159-65)171-107(141)69-43(5)71(123)75(133)73(125)91(69)149-23)182-121(185-89)104-102(156-40-158-104)120(144,54(16)181-121)63(132)27-28-64-119(143,53(15)127)101-103(157-39-155-101)122(184-64)183-62-38-154-112(98(90(62)186-122)174-106(140)42(3)4)178-114-96(152-26)78(136)88(60(166-114)36-146-20)176-110-80(138)94(86(148-22)48(10)164-110)170-68-34-116(18)100(52(14)162-68)188-118(190-116)32-58(131)84(50(12)180-118)168-66-30-56(129)82(46(8)160-66)172-108(142)70-44(6)72(124)76(134)74(126)92(70)150-24/h41-42,45-68,77-90,93-104,109-114,127-138,143-144H,27-40H2,1-26H3/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67+,68+,77+,78+,79-,80-,81-,82-,83-,84-,85+,86+,87-,88-,89-,90-,93-,94-,95+,96+,97-,98-,99-,100-,101-,102-,103-,104-,109+,110+,111+,112+,113+,114+,115-,116-,117-,118-,119+,120-,121-,122+/m1/s1 |
InChIキー |
YPNFDYBKUHCCGD-HJDQWEDASA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)([C@@H](CC[C@@H]2[C@]([C@H]3[C@H]([C@@]4(O2)O[C@H]2CO[C@H]([C@@H]([C@@H]2O4)OC(=O)C(C)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)C)OC)O[C@H]2C[C@@]4([C@@H]([C@H](O2)C)O[C@@]2(O4)C[C@H]([C@@H]([C@H](O2)C)O[C@H]2C[C@H]([C@@H]([C@H](O2)C)OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)O)C)O)O)OC)OCO3)([C@@H](C)O)O)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
正規SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(CCC2C(C3C(C4(O2)OC2COC(C(C2O4)OC(=O)C(C)C)OC2C(C(C(C(O2)COC)OC2C(C(C(C(O2)C)OC)OC2CC4(C(C(O2)C)OC2(O4)CC(C(C(O2)C)OC2CC(C(C(O2)C)OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)O)C)O)O)OC)OCO3)(C(C)O)O)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)




![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)



![1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine](/img/structure/B12349070.png)
